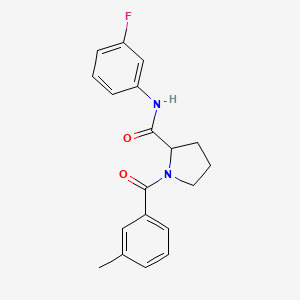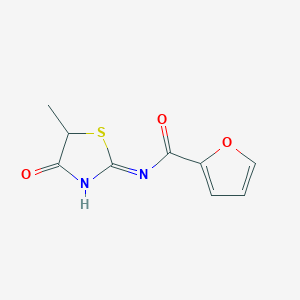![molecular formula C12H13BrN2O3S2 B5987202 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B5987202.png)
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Synthesis of 5-Bromothiophene-2-sulfonyl chloride: This can be achieved by bromination of thiophene followed by sulfonylation.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Coupling with 5-Methyl-1,2-oxazole: The final step involves coupling the pyrrolidine derivative with 5-methyl-1,2-oxazole under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.
Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: Shares the thiophene and sulfonyl components.
Pyrrolidine derivatives: Similar in structure due to the pyrrolidine ring.
5-Methyl-1,2-oxazole: Shares the oxazole ring structure.
Uniqueness
What sets 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole apart is the combination of these three distinct heterocyclic structures in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c1-8-7-9(14-18-8)10-3-2-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWFRUKBXBUCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-tert-butylcyclohexyl)amino]-2-azepanone](/img/structure/B5987119.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5987123.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5987129.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5987137.png)

![1-methyl-2-phenyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5987152.png)
![N-(2-hydroxyethyl)-2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B5987159.png)

![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5987163.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5987174.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5987177.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B5987208.png)
![4-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-3,5-dimethylisoxazole](/img/structure/B5987214.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B5987215.png)
